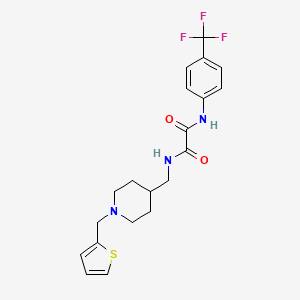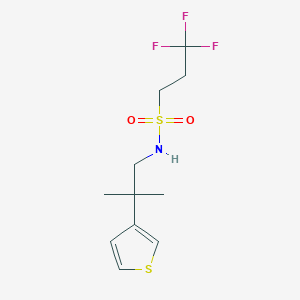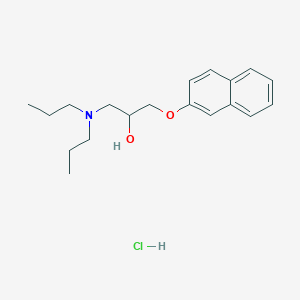
4-oxo-4H-chromen-7-yl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-4H-chromen-7-yl methanesulfonate is a synthetic compound belonging to the chromone family. Chromones are a class of oxygen-containing heterocyclic compounds known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4H-chromen-7-yl methanesulfonate typically involves the O-sulfonylation of 7-hydroxy-4H-chromen-4-one with methanesulfonyl chloride. The reaction is mediated by a base such as triethylamine in a solvent like dichloromethane at ambient temperature . This method is straightforward and efficient, yielding the desired product in good yields.
Industrial Production Methods
These include the use of eco-friendly solvents, microwave and ultrasound irradiation, and multicomponent reactions to minimize waste and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-oxo-4H-chromen-7-yl methanesulfonate undergoes various chemical reactions, including:
O-sulfonylation: The primary reaction for its synthesis.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the methanesulfonate group.
Oxidation and Reduction:
Common Reagents and Conditions
O-sulfonylation: Methanesulfonyl chloride, triethylamine, dichloromethane.
Substitution Reactions: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major product formed from the O-sulfonylation reaction is this compound itself. Substitution reactions can yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-oxo-4H-chromen-7-yl methanesulfonate has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential sulfatase inhibitor, which is significant in the treatment of hormone-dependent cancers such as breast cancer.
Biological Research: Its cytotoxicity has been evaluated against cancer cell lines, showing promising results in inducing apoptosis.
Chemical Research: It serves as a building block for the synthesis of other chromone derivatives with potential biological activities.
Wirkmechanismus
The mechanism of action of 4-oxo-4H-chromen-7-yl methanesulfonate involves its interaction with the sulfatase enzyme. Molecular docking studies have shown that it binds to the active site of the enzyme, forming hydrogen bonds and hydrophobic interactions that inhibit the enzyme’s activity . This inhibition reduces the conversion of sulfated steroids to non-sulfate steroid hormones, thereby decreasing the growth of hormone-dependent cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-oxo-2-phenyl-4H-chromen-7-yl methanesulfonate: Another sulfatase inhibitor with similar biological activity.
7-hydroxy-4-methylcoumarin derivatives: These compounds also exhibit various biological activities and are synthesized using similar methods.
Uniqueness
4-oxo-4H-chromen-7-yl methanesulfonate is unique due to its specific interaction with the sulfatase enzyme, making it a promising candidate for targeted cancer therapy. Its straightforward synthesis and potential for further functionalization also contribute to its uniqueness in medicinal chemistry .
Eigenschaften
IUPAC Name |
(4-oxochromen-7-yl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5S/c1-16(12,13)15-7-2-3-8-9(11)4-5-14-10(8)6-7/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEVYWQAVJSQAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
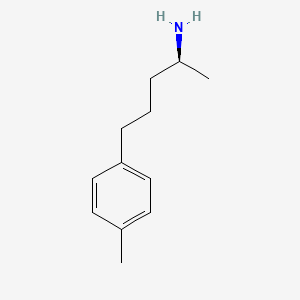

![5-[(6-chloropyridin-3-yl)methoxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde](/img/structure/B2763510.png)
![5-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2763511.png)
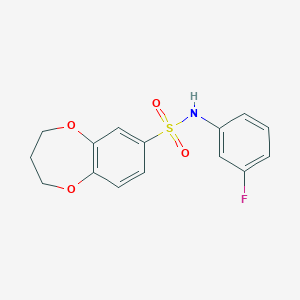
![2-(2-Fluorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2763513.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)pivalamide](/img/structure/B2763515.png)
![4-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]benzonitrile](/img/structure/B2763516.png)
![2-cyclopropyl-1-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2763517.png)

